molecular formula C8H7BrINO B2939328 N-(4-bromo-2-iodophenyl)acetamide CAS No. 562080-91-5

N-(4-bromo-2-iodophenyl)acetamide

Cat. No.: B2939328
CAS No.: 562080-91-5
M. Wt: 339.958
InChI Key: CKKIHKFIJOFIHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-iodophenyl)acetamide typically involves the bromination and iodination of aniline derivatives followed by acetylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-iodophenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar solvents.

    Electrophilic Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetamides, biaryl compounds, and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-(4-bromo-2-iodophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-iodophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms allows for unique binding interactions, which can modulate the activity of these targets. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-iodophenyl)acetamide is unique due to the specific positioning of the bromine and iodine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

N-(4-bromo-2-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrINO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKIHKFIJOFIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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